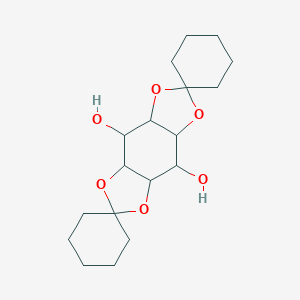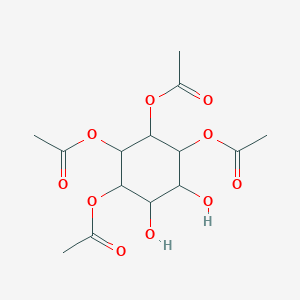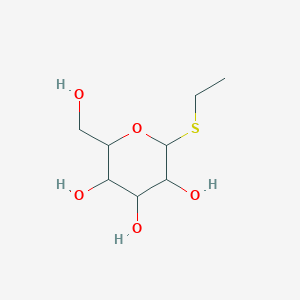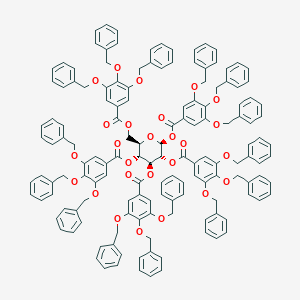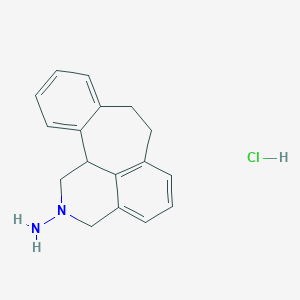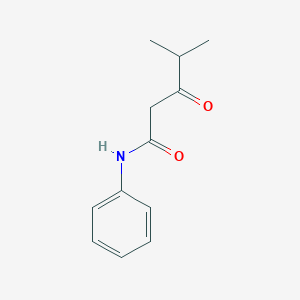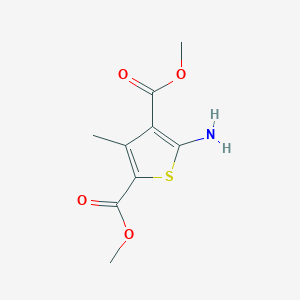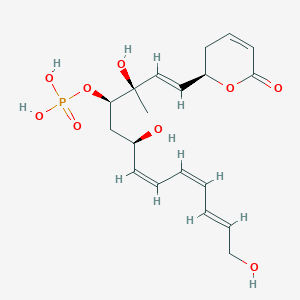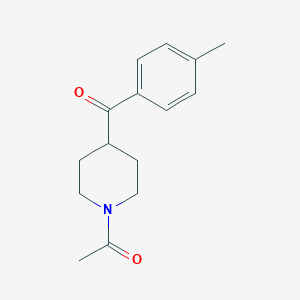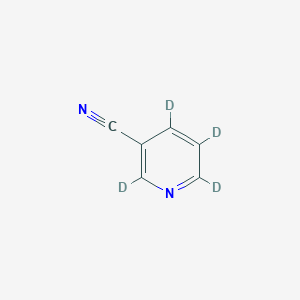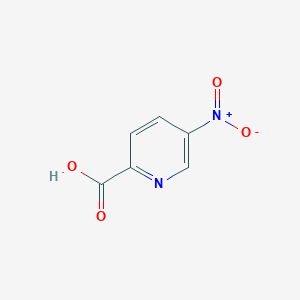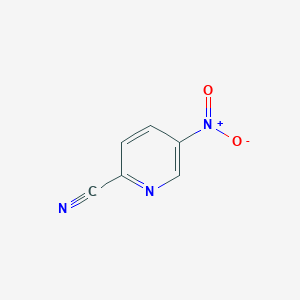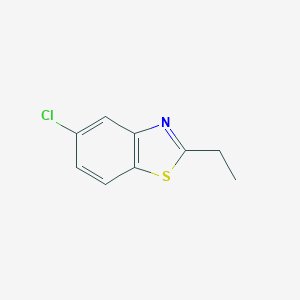
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, stroke, and depression.
Mecanismo De Acción
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide inhibits the activity of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. By inhibiting the activity of these transporters, 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide increases the concentration of glutamate in the synaptic cleft, which can lead to enhanced synaptic transmission. This enhanced transmission can result in increased excitability of neurons, which can be beneficial in certain neurological conditions.
Efectos Bioquímicos Y Fisiológicos
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of glutamate in the brain, which can lead to enhanced synaptic transmission. It has also been shown to increase the levels of monoamines in the brain, which can be beneficial in treating depression. Additionally, 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been shown to reduce the size of the infarcted area in animal models of stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is its potency and selectivity for glutamate transporters. This makes it an ideal tool for studying the role of glutamate transporters in various neurological and psychiatric disorders. However, one of the limitations of 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is its potential toxicity, as it can lead to excitotoxicity if used at high concentrations.
Direcciones Futuras
There are a number of future directions for the study of 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide. One area of research is the development of more potent and selective inhibitors of glutamate transporters. Another area of research is the study of the long-term effects of 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide on the brain, as well as its potential use in combination with other drugs for the treatment of neurological and psychiatric disorders. Additionally, further research is needed to better understand the potential toxicity of 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide and to develop strategies to mitigate this toxicity.
Métodos De Síntesis
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide can be synthesized through a multi-step process that involves the reaction of 2-aminobenzenethiol with 2-chloroacetic acid to form 2-(2-carboxyethylthio)aniline. This intermediate is then reacted with trifluoromethylacetic anhydride to yield 6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid. The acid is then converted to its 1,1-dioxide form by reacting with hydrogen peroxide in the presence of a catalyst.
Aplicaciones Científicas De Investigación
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in reducing seizure activity in animal models of epilepsy. It has also been studied for its potential use in stroke therapy, as it has been shown to reduce the size of the infarcted area in animal models. Additionally, 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been studied for its potential use in treating depression, as it has been shown to increase the levels of monoamines in the brain.
Propiedades
Número CAS |
101064-07-7 |
|---|---|
Nombre del producto |
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide |
Fórmula molecular |
C12H11F3N2O4S |
Peso molecular |
336.29 g/mol |
Nombre IUPAC |
4-[1,1-dioxo-6-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazin-3-yl]butanoic acid |
InChI |
InChI=1S/C12H11F3N2O4S/c13-12(14,15)7-4-5-9-8(6-7)16-10(17-22(9,20)21)2-1-3-11(18)19/h4-6H,1-3H2,(H,16,17)(H,18,19) |
Clave InChI |
UMBRKJVPWZPCKB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=NS2(=O)=O)CCCC(=O)O |
SMILES canónico |
C1=CC2=C(C=C1C(F)(F)F)NC(=NS2(=O)=O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



